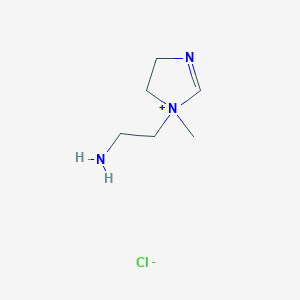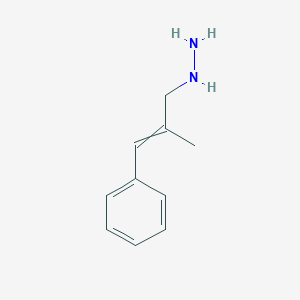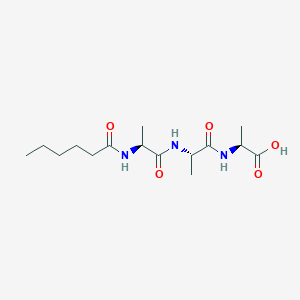
CID 71330738
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71330738” is a chemical entity listed in the PubChem database
Méthodes De Préparation
The preparation of CID 71330738 involves specific synthetic routes and reaction conditions. One of the methods includes reacting 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C≡CH to yield the desired compound .
Analyse Des Réactions Chimiques
CID 71330738 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
CID 71330738 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may serve as a probe for studying specific biochemical pathways. In medicine, it has potential therapeutic applications due to its unique chemical properties. Additionally, it is used in industrial processes for the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of CID 71330738 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
CID 71330738 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, compounds with similar halogenated aromatic rings or indazole cores may exhibit related chemical properties. this compound may possess distinct reactivity or biological activity due to its specific structural features .
Propriétés
Formule moléculaire |
C3H4Cl2O2Sn- |
|---|---|
Poids moléculaire |
261.68 g/mol |
InChI |
InChI=1S/C3H5O2.2ClH.Sn/c1-2-3(4)5;;;/h1-2H2,(H,4,5);2*1H;/q;;;+2/p-3 |
Clé InChI |
LPTWUYWHWOGUGI-UHFFFAOYSA-K |
SMILES canonique |
C(C[Sn](Cl)Cl)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


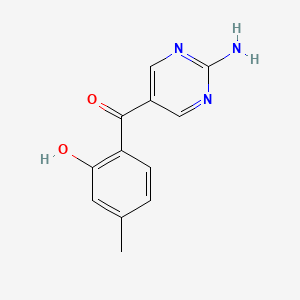
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
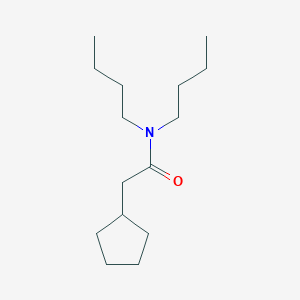
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)
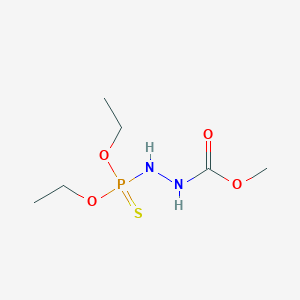
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
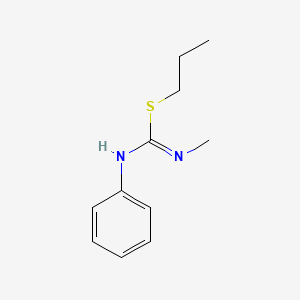

![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
